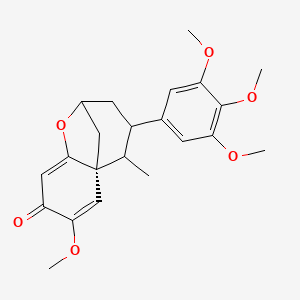
(2S,4S,5R,5aS)-2,3,4,5-Tetrahydro-7-methoxy-5-methyl-4-(3,4,5-trimethoxyphenyl)-8H-2,5a-methano-1-benzoxepin-8-one; Denudatone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple methoxy groups and a tricyclic core, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, followed by the introduction of methoxy groups through methylation reactions. Key steps include:
- Formation of the tricyclic core via cyclization reactions.
- Introduction of methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Purification of the final product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the tricyclic core can yield dihydro derivatives with altered chemical properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products are dihydro derivatives.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways due to its distinct chemical properties.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific biological pathways. Its tricyclic structure may impart unique pharmacological properties.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one involves its interaction with specific molecular targets. The compound’s methoxy groups and tricyclic core enable it to bind to enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic regulation, depending on the biological context.
相似化合物的比较
- (1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one shares similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.
- Compounds like 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and caffeine also exhibit complex structures with multiple functional groups.
Uniqueness: The uniqueness of (1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one lies in its specific arrangement of methoxy groups and the tricyclic core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C22H26O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
(1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one |
InChI |
InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12?,14?,15?,22-/m1/s1 |
InChI 键 |
JXWKCIXVIBYKKR-JQZQTYQJSA-N |
手性 SMILES |
CC1C(CC2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















